molecular formula C7H4F3I B1329313 3-Iodobenzotrifluoride CAS No. 401-81-0

3-Iodobenzotrifluoride

Cat. No.: B1329313
CAS No.: 401-81-0
M. Wt: 272.01 g/mol
InChI Key: IGISPMBUGPHLBY-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The mode of action of 3-Iodobenzotrifluoride is primarily through its role as a reagent in chemical reactions. For instance, it has been reported to participate in the Sonogashira coupling reaction with phenylacetylene using a palladium system . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in chemical reactions. For example, it’s used in the preparation of zinc 5,10,15,20-tetrakis(3-(trifluoromethyl)phenylethynyl)porphyrin . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light and air, and should be stored under inert gas . Its reactivity may also be affected by the presence of other chemicals, temperature, and pressure .

Safety and Hazards

3-Iodobenzotrifluoride is classified as a flammable liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3-Iodobenzotrifluoride are not specified in the search results .

Preparation Methods

3-Iodobenzotrifluoride can be synthesized through various methods. One common method involves the Sonogashira coupling reaction between this compound and phenylacetylene using a palladium catalyst . This reaction typically requires a base, such as triethylamine, and is conducted under an inert atmosphere. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis .

Chemical Reactions Analysis

3-Iodobenzotrifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Iodobenzotrifluoride can be compared with other similar compounds, such as:

    4-Iodobenzotrifluoride: Similar in structure but with the iodine atom in the para position.

    3-Iodobenzonitrile: Similar structure but with a nitrile group instead of a trifluoromethyl group.

    1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one

These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in certain synthetic applications .

Properties

IUPAC Name

1-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGISPMBUGPHLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059948
Record name 3-Iodobenzotrifluoride
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Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-81-0
Record name 1-Iodo-3-(trifluoromethyl)benzene
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Record name 3-Iodobenzotrifluoride
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Record name 1-Iodo-3-(trifluoromethyl)benzene
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Record name Benzene, 1-iodo-3-(trifluoromethyl)-
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Record name 3-Iodobenzotrifluoride
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Record name α,α,α-trifluoro-m-iodotoluene
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Record name 3-Iodobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-iodobenzotrifluoride formed during the degradation of PhI(OAc)(CF3)?

A1: [] The study identifies this compound as one of the major volatile products resulting from the degradation of the hypervalent iodine reagent PhI(OAc)(CF3). While the exact mechanism of its formation isn't fully elucidated, the researchers propose a rapid CF3 radical transfer pathway. This suggests that a trifluoromethyl radical (•CF3) interacts with iodobenzene, leading to the substitution of a hydrogen atom on the benzene ring with the •CF3 group. The specific position of this substitution, leading to the 3-iodo isomer, likely depends on the electron distribution and steric factors within the reacting molecules. Further investigation is needed to confirm the proposed mechanism and explain the regioselectivity of the reaction.

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